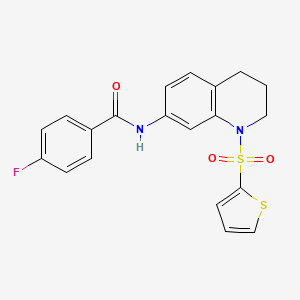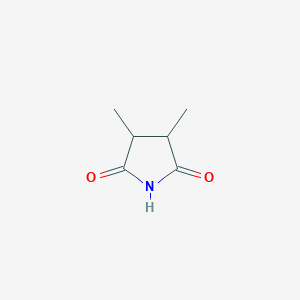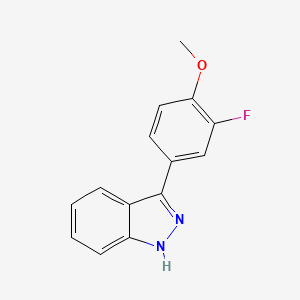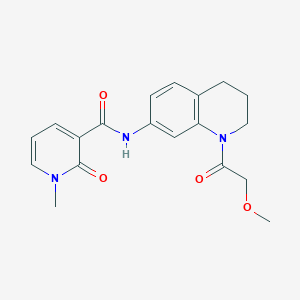![molecular formula C20H23N3O5S B2917726 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide CAS No. 899968-18-4](/img/structure/B2917726.png)
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Molecular Structure Analysis
The molecular structure of N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide is characterized by the presence of a phenylpiperazine moiety, a sulfonylethyl group, and a benzodioxole-5-carboxamide group.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) involved the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These molecules were screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against various microorganisms. This study indicates the potential of incorporating N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide-like structures into antibiotics and enzyme inhibitors Başoğlu et al., 2013.
Anticancer and Antimalarial Applications
Temiz-Arpaci et al. (2021) designed and synthesized benzoxazole derivatives, demonstrating promising activity against P. aeruginosa, showcasing the potential of similar compounds in antimicrobial applications. Furthermore, Fahim and Ismael (2021) explored sulfonamide derivatives for their antimalarial activity and potential as COVID-19 therapeutics. These studies suggest avenues for the application of related compounds in treating infectious diseases and exploring antiviral properties Temiz-Arpaci et al., 2021; Fahim & Ismael, 2021.
5-HT Receptor Antagonists
Liao et al. (2000) synthesized and evaluated a series of analogues of GR127935 as potent and selective 5-HT(1B/1D) antagonists. Their work illustrates the potential of structurally related compounds in neuropharmacology, particularly in modulating serotonin receptors, which could have implications for treating neurological disorders Liao et al., 2000.
Synthesis and Evaluation of Antifungal Agents
Łukowska-Chojnacka et al. (2016) synthesized new tetrazole derivatives, evaluating their antifungal activity. Their research indicates the potential of using compounds with structural similarities to this compound in developing antifungal agents Łukowska-Chojnacka et al., 2016.
Antibacterial Activity
Siddiqa et al. (2014) focused on the synthesis and antibacterial evaluation of sulfonohydrazide derivatives, underscoring the utility of such compounds in combatting bacterial infections Siddiqa et al., 2014.
Mecanismo De Acción
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition . This means that the compound can bind to the active site of the enzyme (competitive inhibition), preventing ACh from binding, and it can also bind to an allosteric site (non-competitive inhibition), changing the shape of the enzyme and reducing its activity .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of ACh, a neurotransmitter that is crucial for many functions in the body, including muscle contraction and the regulation of heart rate . In the context of the brain, increased levels of ACh due to AChE inhibition can enhance cognition functions .
Result of Action
The inhibition of AChE leads to an increase in the concentration of ACh in the synaptic cleft . This can enhance cholinergic transmission, improving cognitive function . Therefore, AChE inhibitors like this compound are often used in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease .
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20(16-6-7-18-19(14-16)28-15-27-18)21-8-13-29(25,26)23-11-9-22(10-12-23)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCONLILJZRNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)
![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)


![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917652.png)
![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)



![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)
![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)
